molecular formula C17H15BrN2S B2367716 5-(4-bromophenyl)-2-(methylthio)-1-(p-tolyl)-1H-imidazole CAS No. 1206996-46-4

5-(4-bromophenyl)-2-(methylthio)-1-(p-tolyl)-1H-imidazole

Cat. No. B2367716
CAS RN: 1206996-46-4
M. Wt: 359.29
InChI Key: BDOZVBUXAJGYLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-bromophenyl)-2-(methylthio)-1-(p-tolyl)-1H-imidazole is a chemical compound that belongs to the class of imidazole derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of biochemistry and pharmacology.

Scientific Research Applications

Antimicrobial Activities 5-(4-Bromophenyl)-2-(methylthio)-1-(p-tolyl)-1H-imidazole derivatives are synthesized and explored for their antimicrobial properties. These compounds have shown promising activities against various microbial strains, with specific derivatives demonstrating significant effectiveness. In this context, the synthesis of novel imidazoles as potent antimicrobial agents has been a focal area of research. These substances, due to their structural features, exhibit broad applications in clinical medicine and are used as tools in pharmacological studies (Narwal et al., 2012), (El‐Wahab et al., 2015).

Corrosion Inhibition The imidazole derivatives, including the specified compound, have been found effective as corrosion inhibitors, particularly for copper in acidic environments. Such compounds are studied for their efficiency, thermodynamics of adsorption, and the activation energies associated with the corrosion inhibition processes. The investigations reveal that specific imidazole derivatives, due to their molecular structure and adsorptive behaviors, can efficiently protect metals like copper from corrosion (Gašparac et al., 2000a), (Gašparac et al., 2000b).

Molecular Docking and Structural Studies Molecular docking studies are crucial in understanding the interaction of these imidazole derivatives with various proteins and potential targets for therapeutic applications. The crystal structure, molecular docking, and inhibition activities of these compounds are studied extensively, providing insights into their potential biomedical applications, including their roles as antimicrobial agents (Sharma et al., 2018), (Jayashree et al., 2019).

In Situ and Ex Situ Analytical Studies These derivatives are subject to in-depth in situ and ex situ analytical studies to understand their properties, interactions, and mechanisms when interacting with other substances or under specific conditions. These studies, including spectroscopic analysis, XPS, and SIMS studies, provide a comprehensive understanding of the physical and chemical properties of these compounds (Thomas et al., 2018), (Cao et al., 2015).

properties

IUPAC Name

5-(4-bromophenyl)-1-(4-methylphenyl)-2-methylsulfanylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN2S/c1-12-3-9-15(10-4-12)20-16(11-19-17(20)21-2)13-5-7-14(18)8-6-13/h3-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDOZVBUXAJGYLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CN=C2SC)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.